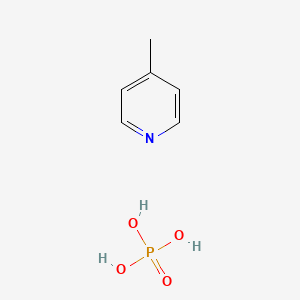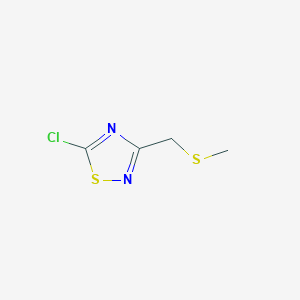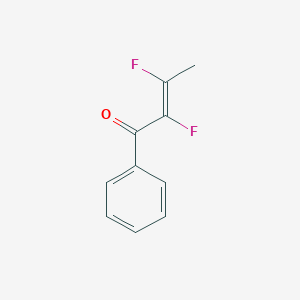
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-one is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to a butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one typically involves the fluorination of a precursor compound. One common method is the reaction of 2,3-difluorobenzaldehyde with an appropriate alkyne under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, and the use of ligands can enhance the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-ol: A similar compound with an alcohol group instead of a ketone.
(2E)-2,3-Difluoro-1-phenyl-2-butenoic acid: A carboxylic acid derivative.
(2E)-2,3-Difluoro-1-phenyl-2-butene: A hydrocarbon with similar structural features but lacking the carbonyl group.
Uniqueness: (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one is unique due to its combination of fluorine atoms and a phenyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
366799-74-8 |
|---|---|
Molekularformel |
C10H8F2O |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
(E)-2,3-difluoro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H8F2O/c1-7(11)9(12)10(13)8-5-3-2-4-6-8/h2-6H,1H3/b9-7+ |
InChI-Schlüssel |
XREJPFQTCYQDRK-VQHVLOKHSA-N |
Isomerische SMILES |
C/C(=C(/C(=O)C1=CC=CC=C1)\F)/F |
Kanonische SMILES |
CC(=C(C(=O)C1=CC=CC=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene](/img/structure/B12848529.png)
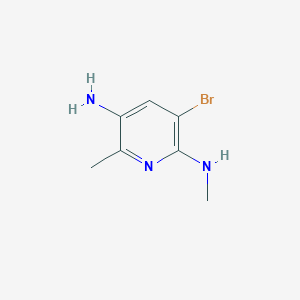
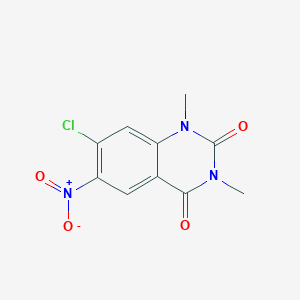
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)

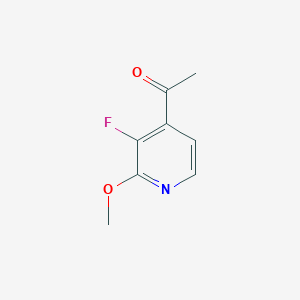
![rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one](/img/structure/B12848559.png)
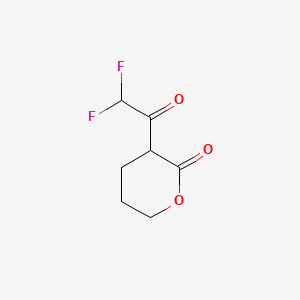
![(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B12848568.png)
